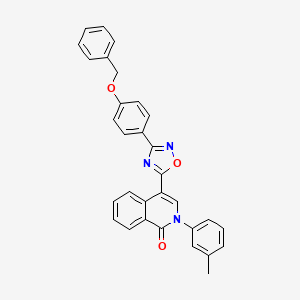

4-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)isoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)isoquinolin-1(2H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains an isoquinoline core, which is a structural motif found in many natural products and pharmaceuticals. The molecule also features a 1,2,4-oxadiazole ring, a benzyloxy substituent, and a tolyl group, which may contribute to its chemical reactivity and potential pharmacological properties.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through reactions involving phosphorus ylides, as demonstrated in the study of insertion reactions with phosphorus ylides . In this study, 4-(4-Methylphenyl)-2,3-benzoxazin-1-one reacts with various ylides to yield substituted isoquinolines. Although the exact compound is not synthesized in this paper, the methodology could potentially be adapted for its synthesis.

Another relevant synthesis approach is the condensation of substituted aryl aldehydes with specific acetamido acetic acids in the presence of sodium acetate, acetic anhydride, and zinc oxide as a catalyst . This method was used to synthesize oxazol-5(4H)-one derivatives, which share some structural similarities with the target compound.

Molecular Structure Analysis

The molecular structure of the compound includes an isoquinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can contribute to the molecule's electronic properties and potential for hydrogen bonding. The benzyloxy and tolyl substituents are aromatic groups that can influence the molecule's overall conformation and electronic distribution.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including cyclization and substitution. The presence of the oxadiazole ring also suggests potential reactivity, such as nucleophilic attack at the carbon adjacent to the nitrogen atoms. The benzyloxy group could be subject to cleavage under certain conditions, potentially leading to the formation of phenolic derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The aromatic systems and heterocycles suggest it would have significant π-π interactions, which could affect its solubility and crystallinity. The heteroatoms in the oxadiazole ring could engage in hydrogen bonding, influencing its boiling point, melting point, and solubility in various solvents. The compound's reactivity could be explored through studies similar to those that investigate the analgesic and anti-inflammatory activities of oxadiazole derivatives linked to quinazolin-4-one , or the eco-friendly synthesis of quinolin-2(1H)-one derivatives in water .

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized novel derivatives linked with structures such as the oxadiazole and isoquinoline rings, focusing on their potential for analgesic, anti-inflammatory, and antimicrobial activities. For example, Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, showcasing potent analgesic and anti-inflammatory activities (D. Dewangan, V. S. Verma, K. T. Nakhate, D. K. Tripathi, P. Kashyap, H. Dhongade, 2016). Similarly, compounds featuring the 1,3,4-oxadiazol-2-yl moiety have been evaluated for antibacterial and antifungal activities by Sirgamalla and Boda (2019), indicating their potential in developing new antimicrobial agents (Rambabu Sirgamalla, Sakram Boda, 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to target key enzymes in inflammatory and oxidative stress pathways .

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation and oxidative stress. By inhibiting key enzymes in these pathways, the compound can potentially reduce inflammation and oxidative damage .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential anti-inflammatory and antioxidant activities. By inhibiting key enzymes in these pathways, the compound could potentially reduce inflammation and oxidative damage at the cellular level .

Propriétés

IUPAC Name |

2-(3-methylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N3O3/c1-21-8-7-11-24(18-21)34-19-28(26-12-5-6-13-27(26)31(34)35)30-32-29(33-37-30)23-14-16-25(17-15-23)36-20-22-9-3-2-4-10-22/h2-19H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWSGFYPANBVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)